![molecular formula C7H4N4 B1446662 Pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 1260851-17-9](/img/structure/B1446662.png)

Pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Descripción general

Descripción

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . It is a structural motif that has attracted chemists due to its biological and pharmacological importance . It has been found to have hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal activity .

Synthesis Analysis

A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 1 and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 2 as precursors . The pyrazolo[3,4-d] pyrimidines 3a–b have been synthesized by a three-step reaction starting with 1 .Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) 4a–g have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They have simpler and greener synthetic methodology and their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Aplicaciones Científicas De Investigación

Scientific Field

- Use of solid-state emission intensities for designing solid-state emitters. Results Summary: Achieved tunable photophysical properties with quantum yields ranging from 0.01 to 0.97 and solid-state emission intensities (QY SS) from 0.18 to 0.63 .

Anti-inflammatory Applications in Pharmacology

Scientific Field

- Synthesis of pyrimidine derivatives and testing their inhibitory response against inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. Results Summary: A number of pyrimidines showed potent anti-inflammatory effects, with detailed structure–activity relationships aiding in the development of new compounds with enhanced activities and minimal toxicity .

Antimicrobial and Anticancer Applications

Scientific Field

- Integration of pyrazolo[1,5-a]pyrimidines in medicinal chemistry for the development of inhibitors and selective kinase inhibitors. Results Summary: Demonstrated efficacy as carboxylesterase inhibitors, translocator protein inhibitors, and PDE10A inhibitors, contributing to their versatility in therapeutic applications .

Material Science Applications

Scientific Field

- Development of synthetic routes for pyrazolo[1,5-a]pyrimidines to be used in various material science applications. Results Summary: The synthetic methodologies have escalated, allowing for a wide range of applications in the field of material science .

Bioimaging Applications

Scientific Field

- Combination of photophysical properties with biological activities to mark and study cellular components. Results Summary: Enabled the identification and differentiation of lipid droplets in HeLa cells (cancer cells) and L929 cells (normal cells), showcasing the compound’s utility in bioimaging .

Sensing and Detection Applications

Scientific Field

- Utilization of heteroatoms in pyrazolo[1,5-a]pyrimidines for chelating ions, enhancing solubility in green solvents for sensing applications. Results Summary: The compounds’ properties have been leveraged for a plethora of sensing applications, raising the standard of living by exploiting their beneficial properties .

Antioxidant Applications

Scientific Field

- Synthesis of pyrimidine derivatives followed by in vitro assays to evaluate radical scavenging activity. Results Summary: Demonstrated potential as antioxidants, contributing to the protection against oxidative damage in biological systems .

Antiviral and Antifungal Applications

Scientific Field

- Development of compounds targeting specific viral enzymes or fungal cell components. Results Summary: Showed inhibitory effects on certain viruses and fungi, suggesting a role in the treatment of related infections .

Antituberculosis Applications

Scientific Field

- Testing of pyrimidine derivatives against various strains of M. tuberculosis. Results Summary: Some derivatives exhibited promising activity against tuberculosis, indicating potential for therapeutic use .

Sensing of Ions and Molecules

Scientific Field

- Utilization of pyrazolo[1,5-a]pyrimidines in the design of selective sensors for ions or small molecules. Results Summary: Enabled the detection of various ions and molecules, enhancing the capabilities of analytical methods .

Photobleaching Stability Studies

Scientific Field

- Examination of the stability of fluorescent pyrimidine compounds under prolonged exposure to light and extreme pH conditions. Results Summary: Found to possess good stability, making them suitable for use as durable fluorescent materials and bio-probes .

Synthetic Methodology Development

Scientific Field

- Optimization of synthetic procedures to increase yields and reduce environmental impact. Results Summary: Achieved simpler and more sustainable methodologies, facilitating the synthesis of these compounds for various applications .

Glycohybrid Synthesis for Anticancer Applications

Scientific Field

- Microwave-assisted copper-catalyzed synthesis using various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides. Results Summary: The synthesized glycohybrids showed promising anticancer activity against breast cancer cell lines, with some compounds demonstrating significant inhibitory effects .

Development of Synthetic Routes for Agricultural Chemicals

Scientific Field

- Optimization of synthetic methodologies to produce pyrazolo[1,5-a]pyrimidines suitable for agricultural use. Results Summary: Enhanced synthetic routes have led to the development of more effective and environmentally friendly agricultural chemicals .

Fluorophores for Organic Light-Emitting Devices (OLEDs)

Scientific Field

- Integration into the OLED structure to improve light emission efficiency. Results Summary: Achieved high quantum yields and excellent photostability, making them valuable for OLED applications .

Bio-Macromolecular Interactions

Scientific Field

- Use of pyrazolo[1,5-a]pyrimidines to investigate binding affinities and interaction mechanisms with biological targets. Results Summary: Provided insights into the molecular basis of drug action and facilitated the design of new therapeutic agents .

Inhibitors Against Succinate Dehydrogenase

Scientific Field

- Synthesis of carboxamide derivatives from 5-aminopyrazoles and testing against succinate dehydrogenase. Results Summary: Some derivatives showed inhibitory activity, indicating potential for the development of metabolic regulators .

Synthetic Access Methodologies for Structural Diversity

Scientific Field

Direcciones Futuras

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . This suggests potential future directions in the development and application of these compounds.

Propiedades

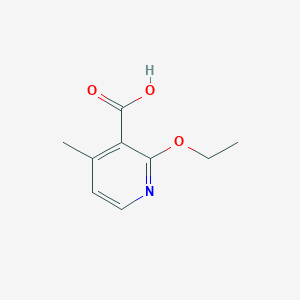

IUPAC Name |

pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-6-4-9-7-1-2-10-11(7)5-6/h1-2,4-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJZIMCVNPNPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=CN2N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride](/img/structure/B1446580.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1446584.png)

![6-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B1446592.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B1446594.png)

![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide](/img/structure/B1446600.png)